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Compound of Interest

Compound Name:
2-Chloro-4-methylpyrimidine-5-

carboxylic acid

Cat. No.: B062461 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the core properties of 2-Chloro-4-
methylpyrimidine-5-carboxylic acid (CAS No. 188781-10-4), a heterocyclic compound of

interest in medicinal chemistry and drug discovery. This document collates available data on its

physicochemical properties, synthesis, reactivity, and potential biological significance. Detailed

experimental protocols for the synthesis of its key precursor and its utilization in further

synthetic applications are provided. The guide also includes visualizations of a synthetic

workflow to aid in research and development.

Core Properties of 2-Chloro-4-methylpyrimidine-5-
carboxylic acid
2-Chloro-4-methylpyrimidine-5-carboxylic acid is a substituted pyrimidine derivative. The

pyrimidine ring is a core structure in various biologically active molecules, including nucleic

acids and many pharmaceuticals. The presence of a chloro group at the 2-position, a methyl

group at the 4-position, and a carboxylic acid at the 5-position provides multiple reactive sites

for further chemical modifications, making it a valuable building block in organic synthesis.

Physicochemical Properties
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A summary of the key physicochemical properties of 2-Chloro-4-methylpyrimidine-5-
carboxylic acid is presented in Table 1.

Property Value Reference

CAS Number 188781-10-4 [1]

Molecular Formula C₆H₅ClN₂O₂ [1]

Molecular Weight 172.57 g/mol [1]

Appearance White to off-white solid General

IUPAC Name
2-chloro-4-methylpyrimidine-5-

carboxylic acid
General

Note: Some physical properties like melting point and solubility are not readily available in the

searched literature and would require experimental determination.

Synthesis and Reactivity
While a direct, detailed synthesis protocol for 2-Chloro-4-methylpyrimidine-5-carboxylic acid
is not extensively documented in publicly available literature, its synthesis would likely involve

the formation of the pyrimidine ring followed by functional group manipulations. A common

precursor for this and related compounds is 2-Chloro-4-methylpyrimidine.

Experimental Protocol: Synthesis of 2-Chloro-4-
methylpyrimidine
This protocol describes the synthesis of the key precursor, 2-Chloro-4-methylpyrimidine, from

2,6-dichloro-4-methylpyrimidine.

Materials:

2,6-dichloro-4-methylpyrimidine

Zinc powder

Iodine
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Ethanol (EtOH)

Water

Dichloromethane (DCM)

Anhydrous magnesium sulfate (MgSO₄)

Hexane

Silica gel

Procedure:

A slurry of 50.0 g (0.31 mol) of 2,6-dichloro-4-methylpyrimidine in 250 mL of ethanol and 250

mL of water is prepared in a reaction vessel equipped with a stirrer.

To this vigorously stirred slurry, 41 g (0.63 mol) of zinc powder and 0.78 g (3.08 mmol) of

iodine are sequentially added.

The reaction mixture is heated to reflux at 70°C for 4 hours.

After the reaction is complete, the mixture is cooled to room temperature and filtered.

The filtrate is concentrated under reduced pressure to remove the ethanol.

The aqueous residue is then extracted with dichloromethane.

The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and

concentrated under reduced pressure to remove the solvent.

The resulting residue is purified by silica gel column chromatography using a hexane/DCM

solvent mixture as the eluent to yield 2-chloro-4-methylpyrimidine as a white solid.

Reactivity of 2-Chloro-4-methylpyrimidine-5-carboxylic
acid
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The reactivity of 2-Chloro-4-methylpyrimidine-5-carboxylic acid is dictated by its functional

groups: the chloro substituent on the pyrimidine ring and the carboxylic acid group.

Carboxylic Acid Group: The carboxylic acid moiety can undergo standard reactions such as

esterification, amide bond formation, and reduction. Its acidity allows for salt formation.

Chloro Substituent: The chlorine atom at the 2-position of the pyrimidine ring is susceptible to

nucleophilic substitution, allowing for the introduction of various functional groups such as

amines, alcohols, and thiols.

Experimental Workflow: Amide Synthesis
A documented application of 2-Chloro-4-methylpyrimidine-5-carboxylic acid is its use as a

key intermediate in the synthesis of more complex molecules for pharmaceutical research. An

example is the synthesis of 2-chloro-4-methyl-N-(3-(trifluoromethyl)benzyl)pyrimidine-5-

carboxamide.

Experimental Protocol: Synthesis of 2-chloro-4-methyl-
N-(3-(trifluoromethyl)benzyl)pyrimidine-5-carboxamide
Materials:

2-Chloro-4-methylpyrimidine-5-carboxylic acid (CAS 188781-10-4)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

N,N-dimethylformamide (DMF)

(3-(Trifluoromethyl)phenyl)methanamine

Diisopropylethylamine (DIPEA)

Procedure:

To a solution of 2-chloro-4-methylpyrimidine-5-carboxylic acid (517 mg, 3.00 mmol) in

N,N-dimethylformamide (20 mL) is added HATU (1.49 g, 3.89 mmol).
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(3-(Trifluoromethyl)phenyl)methanamine (0.50 mL, 3.30 mmol) is then added, followed by the

addition of diisopropylethylamine (1.50 mL, 8.61 mmol).

The reaction mixture is stirred at room temperature.

Upon completion, the reaction is worked up and purified by standard chromatographic

methods to yield the desired amide product.

Workflow Visualization
The following diagram illustrates the synthetic workflow for the formation of the amide

derivative.
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Process

Product

2-Chloro-4-methylpyrimidine-
5-carboxylic acid

Amide Coupling Reaction

(3-(Trifluoromethyl)phenyl)methanamine HATU (Coupling Agent)

Facilitates

DIPEA (Base)

Enables

DMF (Solvent)
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2-chloro-4-methyl-N-(3-(trifluoromethyl)benzyl)
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Caption: Synthetic workflow for amide formation.
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Spectral Data
Detailed spectral data for 2-Chloro-4-methylpyrimidine-5-carboxylic acid is not widely

published. However, based on its structure, the following characteristic signals can be

expected:

¹H NMR Spectroscopy
A proton NMR spectrum would be expected to show a singlet for the methyl group protons, a

singlet for the pyrimidine ring proton, and a broad singlet for the carboxylic acid proton. The

chemical shifts would be influenced by the electron-withdrawing nature of the chloro and

carboxylic acid groups.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum would show distinct signals for the methyl carbon, the four carbons of

the pyrimidine ring (two of which are quaternary), and the carbonyl carbon of the carboxylic

acid. The chemical shifts of the ring carbons would be significantly affected by the substituents.

Carboxylic acid carbons typically appear in the range of 165-185 ppm.

Infrared (IR) Spectroscopy
The IR spectrum would be expected to show a broad O-H stretching band for the carboxylic

acid group (typically around 2500-3300 cm⁻¹), a sharp C=O stretching band (around 1700

cm⁻¹), and various C-H, C=N, and C-Cl stretching and bending vibrations.

Mass Spectrometry
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of

the compound (172.57 g/mol ). Fragmentation patterns would likely involve the loss of the

carboxylic acid group, the chlorine atom, and other small fragments.

Biological and Pharmacological Significance
The pyrimidine scaffold is a cornerstone in the development of a wide range of therapeutic

agents. Pyrimidine derivatives have been reported to exhibit a broad spectrum of biological

activities, including antiviral, antibacterial, antifungal, and anticancer properties.[2] The specific

biological activity of 2-Chloro-4-methylpyrimidine-5-carboxylic acid has not been
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extensively characterized in the available literature. However, its role as a synthetic

intermediate in the preparation of potential therapeutic agents, such as inhibitors of specific

biological pathways, suggests its importance in drug discovery programs. For instance, its

derivatives are explored for their potential to modulate the activity of enzymes or receptors

involved in disease processes.

Conclusion
2-Chloro-4-methylpyrimidine-5-carboxylic acid is a valuable heterocyclic building block with

significant potential in organic synthesis and medicinal chemistry. This guide has summarized

its core properties, provided detailed experimental protocols for its precursor's synthesis and its

application in amide bond formation, and outlined its expected spectral characteristics and

general biological relevance. Further research into the direct synthesis and biological profiling

of this compound is warranted to fully elucidate its potential in drug discovery and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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